1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a thymidine analog. This compound is known for its significant role in inhibiting the growth of tumor cells with high thymidylate synthase activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves the phosphorylation of the compound to its monophosphate form by thymidine kinase. This is followed by methylation in the 5-position by thymidylate synthase to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including phosphorylation and methylation reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to its monophosphate form.
Methylation: Addition of a methyl group at the 5-position.
Common Reagents and Conditions
Phosphorylation: Typically involves the use of thymidine kinase.
Methylation: Requires thymidylate synthase.
Major Products Formed
The major product formed from these reactions is 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil monophosphate .
Scientific Research Applications
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Cancer Research: It has been studied for its potential to inhibit tumor growth in cancer cell lines with high thymidylate synthase activity.
Biological Studies: Used to understand the mechanisms of thymidine analogs in cellular processes.
Medical Applications: Investigated in clinical trials for the treatment of advanced solid tumors.
Mechanism of Action
The compound exerts its effects by being phosphorylated intracellularly to its monophosphate form by thymidine kinase. It is then methylated in the 5-position by thymidylate synthase to form the active product. This product inhibits the growth of tumor cells by interfering with DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another thymidine analog with similar properties.
5-Fluorouracil: A widely used chemotherapeutic agent that also targets thymidylate synthase.
Uniqueness
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific mechanism of action involving phosphorylation and methylation, which makes it particularly effective against tumor cells with high thymidylate synthase activity .
Properties
CAS No. |
80791-97-5 |
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Molecular Formula |
C10H13ClN2O5 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
WQMQACLYZYXSDZ-JVZYCSMKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Cl |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl |
Origin of Product |
United States |
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